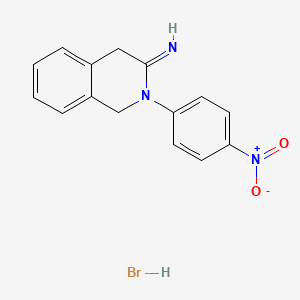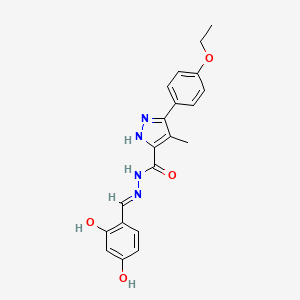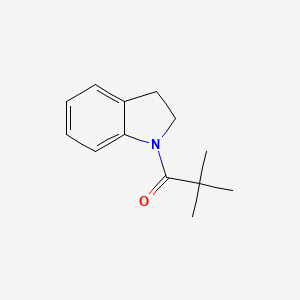![molecular formula C18H11Cl2NO4 B6056393 4-{[2-(2,4-dichlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B6056393.png)
4-{[2-(2,4-dichlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[2-(2,4-dichlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
作用機序
The mechanism of action of 4-{[2-(2,4-dichlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2 activity, this compound reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{[2-(2,4-dichlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate have been extensively studied. In vitro studies have shown that this compound has potent anti-inflammatory and analgesic effects. In vivo studies have also demonstrated its efficacy in reducing inflammation and pain in animal models of arthritis and cancer.
実験室実験の利点と制限
One of the main advantages of using 4-{[2-(2,4-dichlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate in lab experiments is its potency and selectivity. This compound has been shown to have potent anti-inflammatory and analgesic effects, making it an ideal candidate for the development of new drugs for the treatment of various diseases. However, one of the limitations of using this compound is its toxicity. In high doses, it can cause liver and kidney damage, which can limit its use in clinical settings.
将来の方向性
There are several future directions for the study of 4-{[2-(2,4-dichlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate. One direction is the development of new drugs based on this compound for the treatment of various diseases, including arthritis and cancer. Another direction is the study of its mechanism of action, which could lead to the development of more potent and selective drugs. Additionally, the toxicity of this compound needs to be further studied to determine its safety in clinical settings. Overall, the study of 4-{[2-(2,4-dichlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate has the potential to lead to the development of new drugs that could improve the lives of patients suffering from various diseases.
合成法
The synthesis of 4-{[2-(2,4-dichlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate has been achieved through various methods. One of the most common methods involves the reaction of 2-(2,4-dichlorophenyl)-5-oxo-2,5-dihydro-1,3-oxazole-4-carbaldehyde with 4-(bromomethyl)phenyl acetate in the presence of a base. Another method involves the reaction of 2-(2,4-dichlorophenyl)-5-oxo-2,5-dihydro-1,3-oxazole-4-carbaldehyde with 4-(chloromethyl)phenyl acetate in the presence of a catalyst. Both methods have been successful in synthesizing 4-{[2-(2,4-dichlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate with high yields.
科学的研究の応用
The potential applications of 4-{[2-(2,4-dichlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate in scientific research are vast. One of the most significant applications is in the field of medicinal chemistry. This compound has been shown to have potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of various diseases, including arthritis and cancer.
特性
IUPAC Name |
[4-[(E)-[2-(2,4-dichlorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2NO4/c1-10(22)24-13-5-2-11(3-6-13)8-16-18(23)25-17(21-16)14-7-4-12(19)9-15(14)20/h2-9H,1H3/b16-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UINPZZPATOMDQT-LZYBPNLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{(E)-[2-(2,4-dichlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3-methyl-1-benzofuran-2-carbohydrazide](/img/structure/B6056310.png)
![2-acetyl-3-[(2-methoxyphenyl)amino]-2-cyclopenten-1-one](/img/structure/B6056314.png)

![2-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B6056323.png)
![4-(4-{[4-(2-fluoro-4-methoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B6056330.png)
![2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol](/img/structure/B6056343.png)


![7-[4-(3-fluoro-4-methoxybenzyl)-1-piperazinyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B6056367.png)
![2-{[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-N-(2-methylphenyl)hydrazinecarbothioamide](/img/structure/B6056371.png)
![2-{1-(4-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6056379.png)
![ethyl [(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]acetate](/img/structure/B6056392.png)
![ethyl 2-[(4-chlorophenyl)amino]-4-oxo-5-(4-pyridinylmethylene)-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6056400.png)
![4-(6-{4-[(2-methoxy-5-methylphenyl)sulfonyl]-1-piperazinyl}-2-methyl-4-pyrimidinyl)morpholine](/img/structure/B6056408.png)